Imidazole vs. Pyrazole Heterocycle Identity: Ionization State and Metal-Coordination Capacity at pH 7.4
The target compound incorporates an imidazol-1-yl substituent at the pyridazine 6-position, whereas its closest structural analog (CAS 1351611-80-7) bears a pyrazol-1-yl group at the same position. The conjugate acid pKa of imidazole is approximately 7.0, meaning that at physiological pH (7.4) a fraction of the imidazole N-3 atoms is protonated, enabling both hydrogen-bond donation and electrostatic interactions with biological targets. In contrast, pyrazole has a conjugate acid pKa of approximately 2.5 and remains predominantly unprotonated at pH 7.4, eliminating this pH-dependent interaction mode [1]. Additionally, imidazole is an established ligand for Zn²⁺, Fe²⁺/Fe³⁺, and Cu²⁺ in metalloenzyme active sites (e.g., carbonic anhydrase, CYP450, matrix metalloproteinases), whereas pyrazole exhibits weaker and geometrically distinct metal coordination due to its adjacent nitrogen atom arrangement [2]. This difference directly impacts the compound's suitability for targeting metalloenzymes versus purely organic binding pockets.
| Evidence Dimension | Conjugate acid pKa of heterocyclic nitrogen and metal-coordination geometry |
|---|---|
| Target Compound Data | Imidazole pKa ~7.0; N atoms at 1,3-positions; bidentate metal coordination possible via N-3 lone pair |
| Comparator Or Baseline | Pyrazole analog (CAS 1351611-80-7): pKa ~2.5; N atoms at adjacent 1,2-positions; restricted metal coordination geometry |
| Quantified Difference | ΔpKa ≈ 4.5 units; imidazole partially protonated at pH 7.4 while pyrazole remains >99.99% neutral |
| Conditions | Aqueous solution at 25°C; pKa values from standard heterocyclic chemistry reference data |
Why This Matters
For procurement decisions in metalloenzyme inhibitor programs, the imidazole-containing compound provides metal-coordination capacity that the pyrazole analog cannot offer, directly affecting target engagement hypotheses.
- [1] Joule JA, Mills K. Heterocyclic Chemistry. 5th ed. Wiley-Blackwell; 2010. Chapter 20: Imidazoles; Chapter 21: Pyrazoles. (Standard pKa reference data for imidazole and pyrazole conjugate acids.) View Source
- [2] Sundberg RJ, Martin RB. Interactions of histidine and other imidazole derivatives with transition metal ions. Chem Rev. 1974;74(4):471-517. doi:10.1021/cr60290a003 View Source
